Biochemical HIF-1α/HIF-1β Dimerization Inhibition: TAT-cyclo-CLLFVY vs Non-Selective Small Molecule Acriflavine
TAT-cyclo-CLLFVY inhibits recombinant HIF-1α/HIF-1β protein-protein interaction with an IC50 of 1.3 µM in ELISA [1], comparable to acriflavine's reported IC50 of approximately 1 µM in a similar dimerization assay [2]. However, acriflavine binds directly to both HIF-1α and HIF-2α with Kd values of 40 nM and 41 nM respectively [3], whereas TAT-cyclo-CLLFVY exhibits no detectable inhibition of HIF-2α/HIF-1β dimerization at concentrations up to 100 µM [1].
| Evidence Dimension | HIF-1α/HIF-1β dimerization inhibition (biochemical ELISA) |
|---|---|
| Target Compound Data | IC50 = 1.3 µM |
| Comparator Or Baseline | Acriflavine: IC50 ≈ 1 µM |
| Quantified Difference | Comparable biochemical potency; >77-fold selectivity for HIF-1 over HIF-2 (no HIF-2 inhibition at 100 µM) |
| Conditions | ELISA with recombinant His-HIF-1α₁₋₃₅₀ and GST-HIF-1β₁₋₄₇₄ proteins |
Why This Matters
Procurement of TAT-cyclo-CLLFVY over acriflavine enables isoform-selective HIF-1 inhibition, critical for dissecting HIF-1α vs HIF-2α biological functions in experimental models.
- [1] Miranda E, Nordgren IK, Male AL, et al. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells. J Am Chem Soc. 2013;135(28):10418-10425. doi:10.1021/ja402993u View Source
- [2] Lee K, Zhang H, Qian DZ, Rey S, Liu JO, Semenza GL. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization. Proc Natl Acad Sci USA. 2009;106(42):17910-17915. doi:10.1073/pnas.0909353106 View Source
- [3] Wu D, Potluri N, Lu J, Kim Y, Rastinejad F. Structural integration in hypoxia-inducible factors. Nature. 2015;524(7565):303-308. Extended Data Figure 5. doi:10.1038/nature14883 View Source
